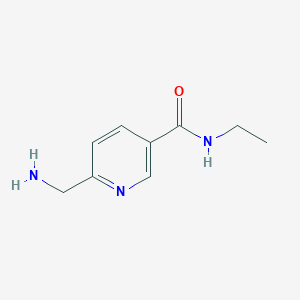

6-(Aminomethyl)-N-ethylpyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(Aminomethyl)-N-ethylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 6th position, an ethyl group at the nitrogen atom, and a carboxamide group at the 3rd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-N-ethylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-chloromethylpyridine-3-carboxamide with ethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylamine group, resulting in the formation of the desired compound.

Another method involves the reduction of 6-(aminomethyl)pyridine-3-carboxamide using a reducing agent such as sodium borohydride in the presence of ethylamine. This method provides a straightforward approach to obtain the target compound with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Aminomethyl)-N-ethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives such as pyridine-3-carboxylic acid.

Reduction: Reduced derivatives such as 6-(aminomethyl)pyridine-3-carboxamide.

Substitution: Substituted derivatives with various functional groups replacing the amino group.

Wissenschaftliche Forschungsanwendungen

6-(Aminomethyl)-N-ethylpyridine-3-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as catalysts and sensors.

Wirkmechanismus

The mechanism of action of 6-(Aminomethyl)-N-ethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, such as enhanced catalytic activity or increased bioavailability.

In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

6-(Aminomethyl)-N-ethylpyridine-3-carboxamide can be compared with other similar compounds, such as:

6-(Aminomethyl)pyridine-3-carboxamide: Lacks the ethyl group at the nitrogen atom, resulting in different chemical and biological properties.

N-ethylpyridine-3-carboxamide: Lacks the aminomethyl group, leading to reduced reactivity and different applications.

Pyridine-3-carboxamide: Lacks both the aminomethyl and ethyl groups, making it a simpler compound with distinct properties.

Biologische Aktivität

6-(Aminomethyl)-N-ethylpyridine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring with an amino group and a carboxamide functional group, contributing to its reactivity and ability to form hydrogen bonds. Its molecular formula is C11H14N2O, with a molecular weight of approximately 179.22 g/mol. The presence of the ethyl group enhances its lipophilicity, facilitating interactions with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts:

- Antibacterial Properties : The compound has been studied for its potential as an antibacterial agent, demonstrating activity against various bacterial strains.

- Neurological Applications : Its ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders.

- Cytotoxicity in Cancer Models : Preliminary studies have shown that it may possess cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound interacts with various biological targets, including receptors involved in neurotransmission and inflammation.

- Enzyme Inhibition : It may inhibit enzymes associated with disease processes, contributing to its therapeutic effects.

- Hydrogen Bonding : The ability to form hydrogen bonds enhances its interactions with biomolecules, which is crucial for its pharmacodynamic properties.

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared to similar compounds:

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antibacterial | 0.5 | Effective against Gram-positive bacteria |

| Largazole Analog (Control) | Anticancer | 0.065 | Reference for cytotoxic activity |

| 6-(Aminomethyl)-N-methylpyridine-3-carboxamide | Anticancer | 0.075 | Similar structure but different activity |

Case Studies and Research Findings

- Anticancer Activity Study : In a study involving colon adenocarcinoma cell lines (HCT116), this compound exhibited moderate antiproliferative effects. The compound was tested at various concentrations (0.1 nM to 5 μM), showing a GI50 value indicative of potential cytotoxicity .

- Mechanistic Insights : Research highlighted that the compound’s structural features allow it to effectively bind to specific receptors, enhancing its therapeutic profile in neurological applications .

- Synthetic Pathways : Several synthetic routes have been developed for producing this compound, including the reaction of N-ethylpyridine-3-carboxylic acid with formaldehyde and ammonia under controlled conditions. This synthesis is crucial for enabling further pharmacological studies.

Eigenschaften

Molekularformel |

C9H13N3O |

|---|---|

Molekulargewicht |

179.22 g/mol |

IUPAC-Name |

6-(aminomethyl)-N-ethylpyridine-3-carboxamide |

InChI |

InChI=1S/C9H13N3O/c1-2-11-9(13)7-3-4-8(5-10)12-6-7/h3-4,6H,2,5,10H2,1H3,(H,11,13) |

InChI-Schlüssel |

OYBWMYHNFJHKMG-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(=O)C1=CN=C(C=C1)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.